(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole
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Overview
Description
(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a phenyl group and a styryl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminophenol with 4-phenylcinnamaldehyde under acidic or basic conditions to form the desired benzoxazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the styryl group, making it less versatile in certain applications.
2-(4-Methylstyryl)benzoxazole: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical properties and reactivity.
2-(4-Phenylstyryl)benzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring, leading to different chemical behavior.
Uniqueness
(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H17NO |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H17NO/c1-16-7-13-21-20(15-16)23-22(24-21)14-10-17-8-11-19(12-9-17)18-5-3-2-4-6-18/h2-15H,1H3/b14-10+ |
InChI Key |
LMGKWSSOGCGRMB-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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